3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one typically involves multiple steps. One common method starts with the preparation of the indole nucleus, followed by the introduction of the hydroxy, isopropyl, and methoxyphenyl groups through various organic reactions. Key steps may include:
Friedel-Crafts Acylation: Introduction of the acyl group to the indole nucleus.
Reduction: Conversion of the acyl group to an alcohol.
Substitution: Introduction of the isopropyl and methoxyphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically scaled up from laboratory methods with adjustments to improve efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halides and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(4-hydroxy-3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid: Known for its mast cell stabilization activity.
2-Propanone, 1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-: Another compound with a similar structure but different functional groups.
Uniqueness
3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C20H21NO4 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-propan-2-ylindol-2-one |
InChI |
InChI=1S/C20H21NO4/c1-13(2)21-17-7-5-4-6-16(17)20(24,19(21)23)12-18(22)14-8-10-15(25-3)11-9-14/h4-11,13,24H,12H2,1-3H3 |
InChI Key |
HTMNVKOIWOOUCP-UHFFFAOYSA-N |
SMILES |
CC(C)N1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)OC)O |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.